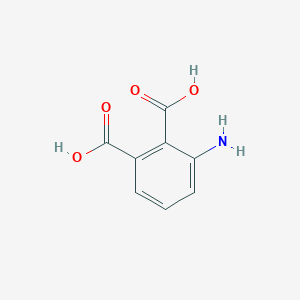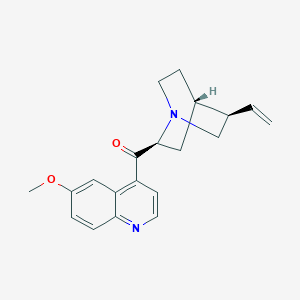
QUININONE
Descripción general
Descripción
Synthesis Analysis
The synthesis of cinchona alkaloid derivatives, including Cinchonan-9-one, 6'-methoxy-, (8alpha)-, involves sophisticated chemical procedures aimed at introducing specific functional groups that enhance their catalytic properties. For instance, Cassani et al. (2013) describe procedures for synthesizing primary amines derived from cinchona alkaloids, valuable in asymmetric functionalization of carbonyl compounds. This synthesis involves a Mitsunobu reaction, reduction, hydrolysis, and demethylation steps, showcasing the complexity and scalability of producing these catalysts (Cassani et al., 2013).
Molecular Structure Analysis
Cinchona alkaloids' molecular structure, including Cinchonan-9-one, 6'-methoxy-, (8alpha)-, is characterized by the presence of multiple chiral centers and functional groups that dictate their physical and chemical properties. For example, Lewiński et al. (1995) determined the crystal structure of a related compound, highlighting its closed conformation compared to quinine's open conformation, which affects its interaction with other molecules and its catalytic activity (Lewiński, Nitek, Oleksyn, & Stec, 1995).
Chemical Reactions and Properties
Cinchona alkaloids, including Cinchonan-9-one, 6'-methoxy-, (8alpha)-, serve as pivotal reagents in numerous chemical reactions, particularly in asymmetric synthesis, due to their chiral nature. For example, He et al. (2006) demonstrate their use in asymmetric transfer hydrogenation, highlighting the alkaloids' versatility as chiral ligands in catalytic systems, achieving high conversions and enantioselectivities (He, Liu, Zhang, Sun, & Zhang, 2006).
Physical Properties Analysis
The physical properties of Cinchonan-9-one, 6'-methoxy-, (8alpha)-, such as melting point and solubility, are crucial for its application in chemical syntheses. These properties are influenced by its molecular structure, as seen in the detailed physical data provided for similar cinchona alkaloid derivatives, indicating their form (e.g., crystalline solid) and solubility in various solvents, which is essential for their use in chemical reactions and as phase-transfer catalysts (M. Andrus, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with other compounds, underline the functional versatility of Cinchonan-9-one, 6'-methoxy-, (8alpha)-. Its role in facilitating enantioselective reactions, as illustrated by He et al. (2006), showcases its chemical properties that make it a valuable catalyst in organic synthesis (He et al., 2006).
Aplicaciones Científicas De Investigación
Fabricación de tintes
Los derivados de quinona, incluida la QUININONE, se han identificado como posibles sustitutos de los tintes sintéticos . Muestran mejor teñido, estabilidad, brillo y solidez en comparación con otros tintes naturales alternativos . La extracción, purificación y análisis de estos compuestos son simples y rápidos, lo que los convierte en posibles sustitutos de sus equivalentes sintéticos .
Actividad antioxidante
Las quinonas, por su actividad antioxidante, mejoran las condiciones generales de salud . Son transportadores de electrones que desempeñan un papel en la fotosíntesis . Como vitaminas, representan una clase de moléculas que previenen y tratan varias enfermedades como la osteoporosis y las enfermedades cardiovasculares .
Aplicaciones anticancerígenas
Muchos de los fármacos clínicamente aprobados o que aún se encuentran en ensayos clínicos contra el cáncer son compuestos relacionados con la quinona . La quinina, un miembro importante de los alcaloides de la cinchona, suprime el crecimiento de las células cancerosas al influir en la apoptosis e inhibir la proliferación celular de manera dependiente de la dosis y el tiempo .
Aplicaciones antibacterianas/antifúngicas
Los compuestos basados en quinona constituyen varias clases generales de antibióticos que durante mucho tiempo han demostrado una eficiencia inquebrantable contra infecciones microbianas tanto Gram-positivas como Gram-negativas
Mecanismo De Acción
Target of Action
Quininone, also known as Quinine, primarily targets the Plasmodium falciparum malaria parasite . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . In addition to its antimalarial effects, quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, due to its direct effects on muscle membrane and sodium channels .
Mode of Action
The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite . Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinine inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum and can bind with hemozoin in parasitized erythrocytes .
Biochemical Pathways
Quinones, including this compound, are electron carriers playing a role in photosynthesis . They are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . Quinones are involved in various processes, such as acting as an inducer of protein kinases from both eukaryotes (redox signaling) and prokaryotes (DNA damage), bio-analytical devices (biosensor/bio-fuel), solubilization of insoluble phosphates (bio-fertilizer), and crop productivity .
Pharmacokinetics
The pharmacokinetics of quinolones, including this compound, have been extensively studied. Oral bioavailability is excellent (>95%) for most quinolones . Differences in peak serum concentrations and β-half-lives of elimination exist, however, and are reflected in up to ten-fold differences in values of the area under the curve of serum concentration versus time for administration of similar drug doses .
Result of Action
The result of this compound’s action is the treatment of uncomplicated malaria caused by Plasmodium falciparum . It is used parenterally to treat life-threatening infections caused by chloroquine-resistant Plasmodium falciparum malaria .
Action Environment
Quinolones, including this compound, are found in a wide variety of plant families . They are also present as photoproducts from air pollutants . Environmental factors such as the presence of these pollutants can influence the action, efficacy, and stability of quinones .
Análisis Bioquímico
Biochemical Properties
Quininone is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . It is involved in numerous electrochemical reactions for energy transduction and storage . For example, fast proton-coupled electron transfer between primary and secondary quinones in green plants triggers the rapid charge separation .
Cellular Effects
This compound and its derivatives have been shown to have antimalarial activity and aid the binding of drug-induced antibodies to human platelets . They also have toxicological effects through their presence as photoproducts from air pollutants . The most common adverse effects involve a group of symptoms called cinchonism, which can include headache, vasodilation and sweating, nausea, tinnitus, hearing impairment, vertigo or dizziness, blurred vision, and disturbance in color perception .
Molecular Mechanism
This compound undergoes reactions such as nucleophilic addition, cycloaddition, and oxidation, enabling chemists to construct complex organic molecules efficiently . This versatility has made quinones valuable in natural product synthesis and the development of new drugs . The molecular mechanism of quinone signaling mediated through S-quinonization of a YodB family repressor QsrR has been studied .
Temporal Effects in Laboratory Settings
The metabolism and elimination of quinine, a related compound, have been studied in healthy volunteers . A mean of 56% of the administered oral quinine dose was recovered in urine after hydrolysis with β-glucuronidase relative to the 40% recovered before hydrolysis .
Dosage Effects in Animal Models
This compound has been used in veterinary medicine to treat atrial fibrillation. In dogs, the drug is used to facilitate synchronized cardioversion of atrial fibrillation . Dosages of quinidine sulfate are as follows: in dogs, 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours; and in horses, 22 mg/kg, PO, every 2 hours .
Metabolic Pathways
This compound is involved in the ubiquinone and other terpenoid-quinone biosynthesis KEGG pathways . The major metabolite of quinine is 3-hydroxyquinine formed by CYP3A4 . Glucuronidation is an important pathway for the renal elimination of quinine, mainly as direct conjugation of the drug .
Transport and Distribution
Quinone molecules are intracellular electron-transport carriers, as well as critical intra- and extracellular signals
Subcellular Localization
NAD(P)H:quinone oxidoreductase 1 (NQO1), a related enzyme, is mainly cytosolic, but distribution in other cellular compartments, particularly in tumor cells, has been observed . Nuclear NQO1 in HT29 human colon carcinoma and H661 human non-small cell lung cancer cells was observed using both confocal microscopy and immunoelectron microscopy .
Propiedades
IUPAC Name |
[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCUPVBYYAMIL-NJSLBKSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871567 | |
| Record name | Quininone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84-31-1 | |
| Record name | (8α)-6′-Methoxycinchonan-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quininone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quininone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α)-6'-methoxycinchonan-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956671AJG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
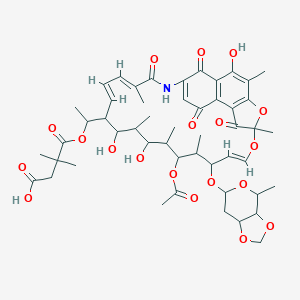

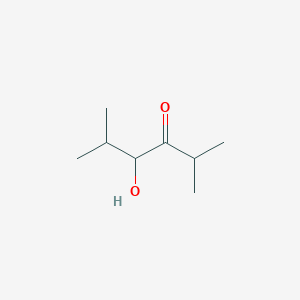
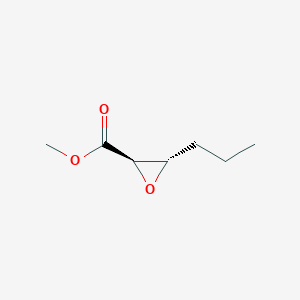

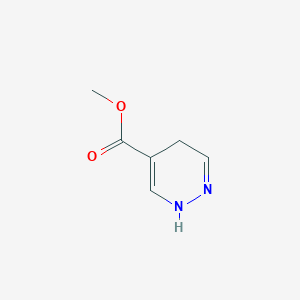
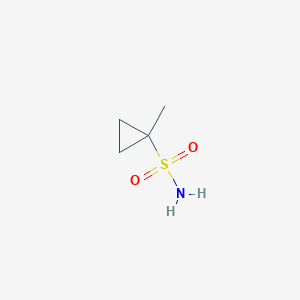
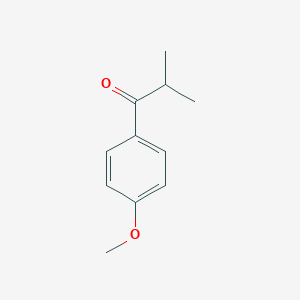
![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
